molecular formula C21H21N3O2S2 B11369947 6-Methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11369947
M. Wt: 411.5 g/mol
InChI Key: AQZWOXINEIDMAV-UHFFFAOYSA-N
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Description

6-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzothiophene moiety, and an acetamido group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamido Group Introduction: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Benzothiophene Formation: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophenols and haloarenes under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, potentially inhibiting their function. The benzothiophene moiety may interact with cellular receptors or enzymes, modulating biochemical pathways. Overall, the compound’s effects are mediated through its ability to interfere with critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Ixabepilone: Features a thiazole ring and is used in cancer treatment.

Uniqueness

6-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and potential therapeutic applications not seen in other thiazole-containing compounds.

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

6-methyl-2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H21N3O2S2/c1-12-7-8-15-16(9-12)28-21(18(15)19(22)26)24-17(25)10-14-11-27-20(23-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H2,22,26)(H,24,25)

InChI Key

AQZWOXINEIDMAV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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